molecular formula C20H22N6O2S B2980997 N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide CAS No. 2415520-19-1

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide

Cat. No.: B2980997
CAS No.: 2415520-19-1
M. Wt: 410.5
InChI Key: QNMKHOTTZNVMQN-UHFFFAOYSA-N
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Description

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropylpyridazine moiety, an azetidine ring, and a pyrazolylbenzenesulfonamide group, which may contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropylpyridazine Moiety: This can be achieved through cyclopropanation reactions involving pyridazine derivatives.

    Azetidine Ring Construction: Azetidine rings are often synthesized via cyclization reactions, which may involve the use of azetidinone intermediates.

    Coupling Reactions: The final compound is formed by coupling the cyclopropylpyridazine and azetidine intermediates with a pyrazolylbenzenesulfonamide group. This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the pyridazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using LiAlH₄ (Lithium aluminium hydride).

    Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving sulfonamides and azetidines.

Medicine

In medicine, N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide could be explored for its potential as a therapeutic agent. Its sulfonamide group suggests possible antibacterial or anti-inflammatory properties.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The azetidine ring may enhance binding affinity through its unique three-dimensional structure.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-Chloropyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide
  • N-[1-(6-Methylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide features a cyclopropyl group, which can impart unique steric and electronic properties. This may result in different biological activities or chemical reactivities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-24(17-13-25(14-17)20-10-9-19(22-23-20)15-3-4-15)29(27,28)18-7-5-16(6-8-18)26-12-2-11-21-26/h2,5-12,15,17H,3-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKHOTTZNVMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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